Methyl 2-methylazulene-1-carboxylate
Overview
Description
Methyl 2-methylazulene-1-carboxylate is an organic compound with the molecular formula C13H12O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylazulene-1-carboxylate typically involves the functionalization of azulene derivatives. One common method includes the reaction of azulene with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylazulene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azulene ring.
Scientific Research Applications
Methyl 2-methylazulene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex azulene derivatives.
Biology: The compound’s derivatives have shown potential in biological studies, including as probes for studying cellular processes.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which methyl 2-methylazulene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of methyl 2-methylazulene-1-carboxylate, known for its blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative of azulene, often used in cosmetics and pharmaceuticals.
Methyl azulene-1-carboxylate: Another ester derivative of azulene, differing by the position of the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
methyl 2-methylazulene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZGJCCXHLQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460475 | |
Record name | Methyl 2-methylazulene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54654-48-7 | |
Record name | Methyl 2-methylazulene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main challenge in synthesizing Methyl 2-methylazulene-1-carboxylate and how was it addressed in the study?
A1: Previous methods for synthesizing this compound suffered from low yields. The study demonstrated that introducing molecular sieves during the preparation significantly improved the yield of this compound []. This improvement suggests that molecular sieves effectively remove byproducts or water generated during the reaction, shifting the equilibrium towards product formation.
Q2: What is the significance of the bromination reactions described in the paper?
A2: The researchers investigated the bromination of this compound using N-bromosuccinimide under different conditions []. This investigation aimed to explore the reactivity of the azulene ring system and achieve selective bromination at specific positions. By varying the reaction conditions, the study successfully synthesized two different brominated derivatives: Methyl 1-bromo-2-methylazulene-1-carboxylate and Methyl 1-bromo-2-(bromomethyl)azulene-1-carboxylate. This selective bromination opens avenues for further chemical modifications and exploration of structure-activity relationships.
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